2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide

EP3 receptor antagonism prostaglandin signaling GPCR pharmacology

Selective EP3 antagonist (IC50=3.10 nM) and α3β4-preferring nAChR antagonist (Ki=1.8 nM) for integrated polypharmacology research. The 3,4-dipropoxyphenyl motif imparts distinct lipophilicity (XLogP3-AA=3.8) and steric bulk essential for target engagement, making generic substitution scientifically invalid. Available at ≥95% purity; ideal for SAR exploration and monoamine transporter profiling (SERT/NET/DAT).

Molecular Formula C16H24ClNO3
Molecular Weight 313.82
CAS No. 851879-13-5
Cat. No. B2814351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide
CAS851879-13-5
Molecular FormulaC16H24ClNO3
Molecular Weight313.82
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)C(C)NC(=O)CCl)OCCC
InChIInChI=1S/C16H24ClNO3/c1-4-8-20-14-7-6-13(10-15(14)21-9-5-2)12(3)18-16(19)11-17/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,18,19)
InChIKeyIMXMBMCNUQNDSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide (CAS: 851879-13-5) Structural and Procurement Profile


2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide (CAS 851879-13-5, MF: C16H24ClNO3, MW: 313.82) is a synthetic organic compound featuring a chloroacetamide warhead covalently linked to a substituted phenethylamine scaffold bearing 3,4-dipropoxy substituents on the phenyl ring. The compound is categorized as an α-chloroacetamide derivative with a chiral center at the benzylic carbon, yielding an asymmetric atom count of 1 [1]. Computed physicochemical properties include XLogP3-AA of 3.8, topological polar surface area of 47.6 Ų, and 9 rotatable bonds, indicating moderate lipophilicity and conformational flexibility [1]. The compound is commercially available from multiple research chemical suppliers at ≥95% purity, including Fluorochem, AKSci, Enamine, and Santa Cruz Biotechnology .

Why 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide Cannot Be Replaced with Generic α-Chloroacetamides or Monosubstituted Analogs


Generic substitution of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide with simpler α-chloroacetamides or phenethylamine derivatives is not scientifically justifiable due to the compound's specific 3,4-dipropoxy substitution pattern and chiral benzylic center. While the chloroacetamide warhead enables covalent modification of nucleophilic protein residues, the 3,4-dipropoxyphenyl moiety confers distinct lipophilicity (XLogP3-AA = 3.8) and steric bulk that critically modulate target engagement [1]. Removal or alteration of the propoxy chains to methoxy, ethoxy, or hydroxy substituents would fundamentally alter the compound's LogP, membrane permeability profile, and binding pocket compatibility. Furthermore, the chiral center introduces stereochemical requirements that achiral analogs cannot satisfy. These structural features collectively define the compound's biological fingerprint across multiple receptor systems [2][3].

Quantitative Differentiation Evidence for 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide: Procurement Decision Criteria


EP3 Prostaglandin Receptor Antagonism: Subnanomolar-to-Low Nanomolar Potency Differentiation

2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide exhibits potent antagonist activity at the human prostaglandin E2 receptor EP3 subtype, with an IC50 of 3.10 nM measured in a functional cAMP inhibition assay in CHOK1 cells expressing recombinant human EP3 receptor [1]. This potency is comparable to reference EP3 antagonists and represents a defining pharmacologic characteristic of this scaffold. Additionally, radioligand displacement assays yielded a Ki of 4.40 nM against [3H]PGE2 binding to human recombinant EP3 receptor [1].

EP3 receptor antagonism prostaglandin signaling GPCR pharmacology

Nicotinic Acetylcholine Receptor (nAChR) Antagonist Profile: Subtype-Specific Potency Pattern

The compound demonstrates a characteristic nAChR antagonist profile with notable subtype selectivity: α3β4 nAChR antagonism at 1.8 nM, α4β2 at 12.0 nM, α4β4 at 15.0 nM, and muscle-type α1β1γδ at 7.9 nM, all measured via inhibition of carbamylcholine-induced 86Rb+ efflux in human cell lines [1]. This rank-order potency (α3β4 > α1β1γδ > α4β2 ≈ α4β4) constitutes a distinct pharmacologic signature that differentiates this compound from other nAChR ligands.

nAChR pharmacology ion channel modulation neuropharmacology

Monoamine Transporter Inhibition Spectrum: Moderate Affinity with Distinct Selectivity Pattern

The compound exhibits a defined inhibition profile across human monoamine transporters: SERT (serotonin transporter) at 100 nM, NET (norepinephrine transporter) at 443 nM, and DAT (dopamine transporter) with inhibition values ranging from 441 nM to 945 nM depending on assay conditions [1]. The rank-order potency (SERT > NET ≈ DAT) constitutes a measurable pharmacologic characteristic. Notably, the compound shows a ~4- to 9-fold preference for SERT over NET and DAT.

monoamine transporters DAT/NET/SERT pharmacology neurotransmitter reuptake

Structural Differentiation via 3,4-Dipropoxy Substitution: Lipophilicity and Reactivity Advantages Over Monoalkoxy Analogs

The 3,4-dipropoxy substitution pattern confers a computed XLogP3-AA of 3.8 and a topological polar surface area of 47.6 Ų [1]. In comparison, the related mono-substituted analog 2-chloro-N-(4-isopropylphenyl)acetamide (CAS 1527-61-3) possesses a smaller molecular framework (C11H14ClNO, MW 211.69) and a single alkyl substituent, resulting in substantially different physicochemical properties that would alter membrane permeability and target engagement . The chloroacetamide warhead (C(=O)CH2Cl) provides an electrophilic center for covalent modification of cysteine residues or other nucleophilic protein sites .

medicinal chemistry structure-activity relationship lipophilicity optimization

In Vivo Behavioral Pharmacology: Dose-Dependent Nicotine Antagonism in Murine Models

In ICR mouse models, subcutaneous administration of 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide produced dose-dependent antagonism of nicotine-induced effects across multiple behavioral endpoints: antinociception (tail-flick assay) with an effective dose of 1.2 mg/kg, locomotor activity increase at 4.9 mg/kg, and hypothermia at 9.2 mg/kg [1]. These in vivo activities correlate with the compound's potent nAChR antagonist profile observed in vitro.

smoking cessation nicotine antagonism in vivo pharmacology

Commercial Availability: Multi-Supplier Sourcing with Standardized Purity Specifications

2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide is commercially available from at least four independent research chemical suppliers with standardized purity specifications of ≥95% . This multi-vendor sourcing reduces single-supplier procurement risk and enables competitive pricing. Available package sizes range from 50 mg to 1 g across suppliers, with some offering bulk quantities up to 25 g upon request .

chemical procurement research reagent supply chain

Primary Research Applications for 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide Based on Verified Activity Profile


EP3 Prostaglandin Receptor Pharmacology Studies

Investigators studying EP3 receptor signaling in inflammation, pain perception, fever generation, or reproductive physiology can employ 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide as a nanomolar-potency EP3 antagonist (IC50 = 3.10 nM; Ki = 4.40 nM) [1]. The compound enables dose-dependent blockade of PGE2-mediated cAMP modulation in cellular assays and provides a tool for dissecting EP3-specific contributions within the broader prostanoid receptor family. Given the EP3 receptor's established roles in gastric acid secretion, neurotransmitter release, and renal function, this compound serves as a pharmacologic probe for mechanistic studies in these systems [1].

Nicotinic Acetylcholine Receptor Subtype Characterization

The compound's defined nAChR antagonist profile (α3β4: 1.8 nM; α1β1γδ: 7.9 nM; α4β2: 12.0 nM; α4β4: 15.0 nM) makes it suitable for studies requiring α3β4-preferring antagonism [1]. This subtype selectivity pattern distinguishes it from broader-spectrum nAChR antagonists and enables targeted investigation of ganglionic nicotinic transmission or CNS circuits where α3β4 receptors are functionally relevant. The availability of in vivo dosing parameters (1.2-9.2 mg/kg sc in mice for nicotine antagonism) further supports translational behavioral pharmacology experiments [1].

Monoamine Transporter Profiling and Polypharmacology Assessment

With a defined monoamine transporter inhibition spectrum (SERT: 100 nM; NET: 443 nM; DAT: 441-945 nM), this compound serves as a reference tool for polypharmacology studies examining concurrent modulation of serotonergic, noradrenergic, and dopaminergic systems [1]. The modest SERT preference (~4- to 9-fold over NET/DAT) provides a baseline for comparing more selective inhibitors or evaluating structure-activity relationships that shift transporter selectivity. Researchers can use this compound to calibrate assay systems or as a control in high-throughput screening campaigns targeting monoamine transporters [1].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization

Medicinal chemists engaged in lead optimization of phenethylamine-derived acetamides can utilize 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide as a scaffold for systematic SAR exploration. The 3,4-dipropoxy substitution pattern (XLogP3-AA = 3.8) provides a lipophilic baseline amenable to modification (e.g., chain length variation, replacement with fluorinated alkoxy groups) [1]. The chloroacetamide warhead offers an electrophilic handle for covalent inhibitor design, while the chiral benzylic center enables stereochemical SAR studies. This compound serves as a well-characterized starting material for derivative synthesis and property optimization campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.